cis,cis-Cyclonona-1,5-diene

Description

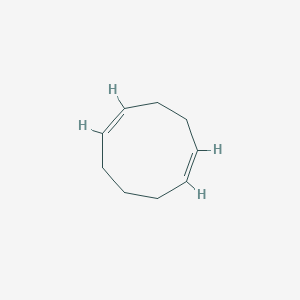

Structure

2D Structure

3D Structure

Properties

CAS No. |

14255-64-2 |

|---|---|

Molecular Formula |

C9H14 |

Molecular Weight |

122.21 g/mol |

IUPAC Name |

(1Z,5Z)-cyclonona-1,5-diene |

InChI |

InChI=1S/C9H14/c1-2-4-6-8-9-7-5-3-1/h1-2,7,9H,3-6,8H2/b2-1-,9-7- |

InChI Key |

UWMOLRCQDVCRLG-NQOXHWNZSA-N |

SMILES |

C1CC=CCCC=CC1 |

Isomeric SMILES |

C1C/C=C\CC/C=C\C1 |

Canonical SMILES |

C1CC=CCCC=CC1 |

Other CAS No. |

15753-74-9 |

Synonyms |

(1Z,5Z)-1,5-Cyclononadiene |

Origin of Product |

United States |

Stereochemical and Conformational Investigations of Cis,cis Cyclonona 1,5 Diene

Detailed Conformational Analysis of the Nine-Membered Ring System

The conformational flexibility of the nine-membered ring of cis,cis-cyclonona-1,5-diene, also known as (Z,Z)-cyclonona-1,5-diene, presents a significant area of interest in stereochemical investigations. The presence of two cis-double bonds within the medium-sized ring imposes considerable constraints on the possible conformations, leading to a unique energetic landscape.

Identification and Characterization of Energy-Minimum Conformations

Detailed experimental and computational studies specifically identifying and characterizing the energy-minimum conformations of this compound are not extensively available in the public domain. However, studies on closely related nine-membered rings, such as (Z,Z)-cyclonona-1,3-diene, suggest that the conformational landscape is likely dominated by a set of interconverting chair and boat-like forms. For instance, computational studies on (Z,Z)-cyclonona-1,3-diene have identified an unsymmetrical boat-chair conformation as being more stable than the axial-symmetrical twist-boat–chair form by approximately 5 kJ/mol. While these findings pertain to a constitutional isomer, they highlight the types of conformations that may be energetically favorable for the this compound scaffold. A comprehensive conformational analysis using modern computational methods like ab initio and density functional theory (DFT) would be required to definitively identify and characterize the specific energy-minimum structures for this compound.

Computational Determination of Transition-State Geometries and Ring Inversion Barriers

Direct computational data on the transition-state geometries and ring inversion barriers for this compound are sparse in the current body of scientific literature. The process of ring inversion in nine-membered rings is complex and can involve multiple pathways with several transition states. For the related (Z,Z)-cyclonona-1,3-diene, the calculated energy barrier for a limited pseudorotation is 10.2 kJ/mol, while a full ring inversion through a plane-symmetrical boat geometry requires 24.1 kJ/mol. These values underscore the energetic demands of conformational changes in such systems. Determining the precise barriers for this compound would necessitate dedicated computational studies to map out the potential energy surface and identify the lowest energy pathways for interconversion between its stable conformers.

Stereoisomeric Interconversion Pathways of Cyclonona-1,5-dienes

The interconversion between different stereoisomers of cyclonona-1,5-diene is a key aspect of its dynamic stereochemistry, involving both thermal and photochemical processes.

Thermal and Photochemical Isomerization Mechanisms of (Z,Z)-Cyclonona-1,5-diene

Photochemical isomerization, on the other hand, can be induced by UV irradiation, which excites the molecule to an electronically excited state where rotation around the double bond is more facile. This process can lead to the formation of the (E,Z) and potentially the (E,E) isomers. The specific quantum yields and reaction pathways for the photoisomerization of this compound would depend on factors such as the excitation wavelength and the presence of photosensitizers.

Conformational Dynamics of (E,Z)- and (E,E)-Cyclonona-1,5-dienes

A thorough investigation into the conformational dynamics of the (E,Z) and (E,E) isomers of cyclonona-1,5-diene is hampered by the limited availability of experimental and computational data for these specific molecules. The introduction of one or two trans-double bonds into the nine-membered ring would significantly increase the ring strain and drastically alter the conformational possibilities compared to the (Z,Z) isomer. The (E,E) isomer, in particular, is expected to exist in two distinct diastereoisomeric families. A comprehensive understanding of the conformational dynamics of these higher-energy isomers would require their synthesis and detailed spectroscopic and computational characterization, which have not been extensively reported.

Analysis of Ring Strain and Its Contribution to Molecular Architecture

Ring strain in cycloalkenes is a critical factor that influences their structure, stability, and reactivity. It arises from a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (non-bonded interactions across the ring).

The total strain energy of this compound can be estimated from its heat of hydrogenation. The experimental enthalpy of hydrogenation for this compound to cyclononane (B1620106) is -193.8 ± 1.1 kJ/mol. By comparing this to a strain-free reference value, the strain energy can be calculated. For instance, using a reference value of -111 kJ/mol per C=C double bond for an unstrained cis-alkene, the calculated strain energy for this compound would be approximately:

Strain Energy = [2 * (-111 kJ/mol)] - (-193.8 kJ/mol) = -222 kJ/mol + 193.8 kJ/mol = -28.2 kJ/mol.

Reactivity Profiles and Mechanistic Studies of Cis,cis Cyclonona 1,5 Diene

Addition Reactions and Their Regio/Stereoselectivity

The two double bonds in cis,cis-cyclonona-1,5-diene react independently in typical addition reactions. The stereochemical outcome is often influenced by the conformational flexibility of the cyclononane (B1620106) ring system.

Catalytic hydrogenation of this compound can proceed in a stepwise manner to first yield cis-cyclononene and subsequently cyclononane. The complete hydrogenation of both double bonds is an exothermic process. The standard enthalpy of reaction (ΔrH°) for the conversion of this compound to cyclononane has been determined experimentally.

| Reaction | Enthalpy of Hydrogenation (ΔrH°) | Method | Solvent |

| This compound + 2 H₂ → Cyclononane | -193.8 ± 1.1 kJ/mol | Calorimetry of Hydrogenation | Glacial Acetic Acid |

Data sourced from NIST Chemistry WebBook.

The mechanism of catalytic hydrogenation involves the adsorption of the diene onto the surface of a heterogeneous catalyst (e.g., Pd, Pt, or Rh). Hydrogen atoms are delivered to the double bond from the catalyst surface in a syn-addition, meaning both hydrogen atoms add to the same face of the double bond. This preserves the cis-stereochemistry in the intermediate, cis-cyclononene. Due to the flexible nature of the nine-membered ring, the molecule can adopt a conformation that minimizes steric hindrance for its approach to the catalyst surface, leading to high selectivity for the cis-monoene product upon partial hydrogenation.

The double bonds of this compound can be readily epoxidized using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds through a concerted mechanism known as the "butterfly mechanism," where the oxygen atom is transferred from the peroxy acid to the alkene in a single step. libretexts.org This mechanism ensures that the stereochemistry of the alkene is retained in the product, meaning the cis-alkene yields a cis-epoxide. Depending on the stoichiometry, either a mono-epoxide or a diepoxide can be formed.

A more complex oxidation specific to 1,5-dienes is the ruthenium-catalyzed oxidative cyclization. nih.gov Although not specifically documented for this compound, the general mechanism is applicable. In this reaction, a catalyst like ruthenium(VIII) oxide (RuO₄) first reacts with one of the double bonds to form a ruthenium(VI) glycolate intermediate. This is followed by an intramolecular [3+2] cycloaddition, where the oxo ligand on the ruthenium attacks the second double bond. nih.gov Subsequent hydrolysis of the resulting Ru(IV) diolate yields a cis-fused tetrahydrofuran-diol. This transannular cyclization provides a powerful method for creating complex bicyclic structures from simple 1,5-dienes. nih.gov

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) to this compound is expected to follow the well-established mechanism for alkenes. The reaction proceeds through a cyclic halonium ion intermediate, which is then attacked by a halide ion in an Sₙ2-like fashion. This backside attack results in anti-addition of the two halogen atoms across the double bond. The reaction with one equivalent of halogen would yield a dihalo-cyclononene.

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov hydration of the double bonds. In the first step, a borane reagent (e.g., BH₃·THF) adds across a double bond. The addition is a concerted, syn-stereospecific process, where the boron and hydrogen atoms add to the same face of the double bond. masterorganicchemistry.comlibretexts.org In the second step, oxidation with hydrogen peroxide and a base replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry. masterorganicchemistry.com Application of this methodology to this compound would produce the corresponding cyclononenol and, upon reaction with both double bonds, cyclononane-1,5-diol.

| Reaction | Reagent(s) | Key Intermediate | Stereochemical Outcome | Expected Product (Monoadduct) |

| Halogenation | Br₂ in CCl₄ | Cyclic Bromonium Ion | Anti-addition | trans-5,6-Dibromocyclononene |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Trialkylborane | Syn-addition of H and B; Retention of stereochemistry | cis-Cyclononen-5-ol |

Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. This compound is particularly notable for its participation in intramolecular wikipedia.orgwikipedia.org-sigmatropic rearrangements.

The Diels-Alder reaction is a [4+2] cycloaddition that occurs between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com A fundamental requirement for the diene component is that it must possess two conjugated double bonds that can adopt an s-cis conformation. wikipedia.orgchemistrysteps.com

This compound is a non-conjugated diene; its double bonds are separated by two sp³-hybridized carbon atoms. Consequently, it cannot function as the diene component in a standard Diels-Alder reaction. masterorganicchemistry.comchemistrysteps.com There is no evidence in the literature to suggest that it readily isomerizes to a conjugated diene, such as cyclonona-1,3-diene, under typical Diels-Alder conditions to facilitate such a reaction. Furthermore, while its double bonds could theoretically act as dienophiles, this is not a common application and would require a highly reactive diene partner. Therefore, this compound is generally considered unreactive in the context of the Diels-Alder reaction's synthetic utility for constructing complex molecules.

The most significant pericyclic reaction involving this compound is the Cope rearrangement, a thermally induced wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com This compound exists in a thermal equilibrium with its valence isomer, cis-1,2-divinylcyclopentane. masterorganicchemistry.com

The reaction is reversible and proceeds through a concerted, cyclic transition state. masterorganicchemistry.com For acyclic 1,5-dienes, the rearrangement typically favors a chair-like transition state. However, due to the constraints of the nine-membered ring, the interconversion between this compound and cis-1,2-divinylcyclopentane must proceed through a higher-energy boat-like transition state. wikipedia.org The driving force for the rearrangement can be influenced by factors such as ring strain; in this case, the equilibrium involves the conversion of a medium-sized nine-membered ring into a less strained five-membered ring system. masterorganicchemistry.com This intramolecular process is a classic example of valence tautomerism and highlights the unique reactivity imparted by the 1,5-diene motif within a cyclic framework.

Transannular Reactivity in Medium-Ring Dienes

Transannular reactions are a hallmark of medium-sized rings (8- to 11-membered), wherein a reaction occurs between two non-adjacent atoms within the same ring. These transformations are driven by the close spatial proximity of these atoms in certain ring conformations, providing a pathway to relieve inherent ring strain. This reactivity is particularly pronounced in unsaturated systems like this compound, where the π-orbitals of the double bonds can participate in these intramolecular processes.

The formation of bicyclic systems from medium-ring dienes often proceeds through cationic intermediates. In the case of cyclonona-1,5-diene derivatives, electrophilic addition to one double bond can lead to the formation of a carbocation that is susceptible to intramolecular attack by the other double bond. This transannular cyclization is a key step in the formation of fused ring systems, such as the hydrindane (bicyclo[4.3.0]nonane) skeleton.

Mechanistic studies on related medium-ring systems have shown that the stability of the initially formed carbocation and the transition state leading to the bicyclic product are crucial. While direct studies on the solvolysis of cis,cis-cyclonona-1,5-dienyl derivatives are not extensively documented in readily available literature, the principles can be inferred from the behavior of other medium-ring dienes. For instance, the solvolysis of esters of cyclooct-4-en-1-ol is known to proceed with transannular participation of the double bond, leading to the formation of bicyclo[3.3.0]octane derivatives.

A plausible mechanism for such a reaction involving a derivative of this compound would involve the following steps:

Formation of a carbocation at a carbon atom of one of the double bonds, for instance, through the departure of a leaving group or addition of an electrophile.

Intramolecular nucleophilic attack by the second double bond on the electron-deficient center. This is facilitated by conformations that bring the two reactive centers into close proximity.

Formation of a bicyclic carbocationic intermediate. The stability of this intermediate is a key factor in the reaction pathway.

Subsequent reaction of the bicyclic cation, such as trapping by a nucleophile or elimination of a proton, to yield the final stable bicyclic product.

The formation of a hydrindane system from a cyclononadiene derivative is a thermodynamically favorable process that relieves the transannular strain present in the nine-membered ring.

Ring strain in medium-sized rings is a combination of angle strain, torsional (Pitzer) strain, and transannular (Prelog) strain. uni-due.de Unlike small rings dominated by angle strain, or large rings which are relatively strain-free, medium rings adopt conformations that attempt to minimize all these strain elements, often unsuccessfully. This results in higher ground-state energies and a greater driving force for reactions that can alleviate this strain. uni-due.de

| Strain Type | Description | Relevance to Medium Rings |

| Angle Strain (Baeyer Strain) | Deviation of bond angles from the ideal tetrahedral angle of 109.5°. | Present, but less significant than in small rings. Some large-angle strain can occur. |

| Torsional Strain (Pitzer Strain) | Eclipsing interactions between bonds on adjacent atoms. | Significant, as conformations that minimize transannular strain often lead to eclipsed or partially eclipsed C-C bonds. |

| Transannular Strain (Prelog Strain) | Steric repulsion between non-bonded atoms or groups across the ring. | A major contributor to the overall strain in medium-sized rings. |

This table provides a general overview of the types of strain in cyclic molecules.

For this compound, the molecule exists in various flexible conformations. However, many of these conformations bring hydrogen atoms on non-adjacent carbons into close contact, leading to transannular strain. A reaction that forms a C-C bond across the ring, creating a bicyclo[4.3.0]nonane system, converts these unfavorable transannular interactions into more stable bonding interactions, thereby providing a strong thermodynamic driving force for such reactions. The propensity for a medium-ring diene to undergo transannular cyclization is therefore directly correlated with the magnitude of the strain in its ground state.

Organometallic Chemistry and Catalysis

The olefinic moieties of this compound make it a suitable candidate for interaction with transition metals, acting as a ligand in organometallic complexes and as a substrate in metal-catalyzed transformations.

This compound can act as a bidentate ligand, coordinating to a metal center through the π-electrons of its two double bonds. The conformational flexibility of the nine-membered ring allows it to adapt its geometry to the coordination requirements of different metal centers. While the coordination chemistry of similar medium-ring dienes like 1,5-cyclooctadiene (COD) is extensively studied and forms the basis for many important catalysts, specific, well-characterized examples of this compound serving as a primary ligand in stable, isolated metal complexes are less commonly reported in the literature. However, its ability to form such complexes can be inferred from its structural similarity to other chelating dienes.

The stability and structure of such a complex would depend on several factors, including:

The nature of the metal: The size, electron density, and preferred coordination number of the metal ion.

The bite angle: The C=C-Metal-C=C angle imposed by the ligand's geometry.

Ring conformation: The specific conformation adopted by the cyclononadiene ring upon coordination.

It is plausible that this compound could be used to synthesize complexes with various transition metals such as rhodium, iridium, nickel, and palladium, analogous to the well-known M(COD)Cl₂ complexes.

In metal-catalyzed reactions, diene ligands can play a crucial role in determining the outcome and selectivity of the transformation. They can influence the steric and electronic environment around the metal center, thereby controlling the approach of substrates and the relative rates of different reaction pathways.

When this compound itself acts as a substrate, its inherent structure and strain can lead to high selectivity in certain transformations. For example, in palladium-catalyzed heteroannulation reactions of 1,3-dienes, the geometry of the diene is critical for determining the regioselectivity of the outcome. chemrxiv.orgnih.govresearchgate.net While this compound is a non-conjugated diene, metal-catalyzed isomerization could potentially convert it into a conjugated system in situ, which could then participate in such reactions.

Furthermore, in reactions such as hydroformylation or hydrogenation, the coordination of both double bonds to a single metal center can facilitate the delivery of reagents (like H₂ or CO/H₂) to the olefinic bonds in a stereocontrolled manner, leading to specific stereoisomers of the product. The conformational properties of the nine-membered ring would be a key factor in directing this selectivity.

Cyclooligomerization reactions, particularly those catalyzed by nickel and rhodium, are powerful methods for constructing complex cyclic and polycyclic molecules from simple unsaturated precursors. These reactions often involve the coupling of multiple alkene or alkyne units.

While specific examples of the cyclooligomerization of this compound with other unsaturated substrates are not widely documented, its participation in such reactions is mechanistically plausible. For instance, in a nickel-catalyzed [4+2] or [4+4] cycloaddition, this compound could potentially react with another diene or an alkyne. The reaction would likely proceed through the formation of a nickelacyclopentene or nickelacycloheptene intermediate, followed by reductive elimination to form the new carbocyclic product.

The general mechanism for nickel-catalyzed oligomerization of alkenes involves oxidative coupling of the substrates to the nickel(0) center, followed by insertion and reductive elimination steps. The specific outcome of the reaction with this compound would be highly dependent on the catalyst system (metal and ligands) and the reaction conditions, which would influence the relative rates of competing pathways such as cyclization, isomerization, and oligomerization.

Thermal and Photochemical Rearrangements Beyond Isomerization

The reactivity of this compound under thermal and photochemical conditions extends beyond simple geometric isomerization, leading to significant intramolecular rearrangements. These transformations, primarily governed by the principles of pericyclic reactions, result in the formation of novel bicyclic systems. Mechanistic studies have elucidated the pathways through which these complex structural reorganizations occur.

Under thermal activation, this compound is known to undergo a nsf.govnsf.gov-sigmatropic shift, commonly referred to as a Cope rearrangement. This concerted process involves the reorganization of six electrons through a cyclic transition state, resulting in the formation of cis-bicyclo[4.3.0]non-3-ene. The reaction proceeds through a chair-like transition state, which is generally favored in such rearrangements. The primary driving force for this transformation is the conversion of two π-bonds and one σ-bond into two new π-bonds and one new σ-bond, leading to a thermodynamically more stable bicyclic alkane framework.

In contrast, the photochemical behavior of this compound is dominated by intramolecular [2+2] cycloaddition. Upon irradiation with ultraviolet light, the diene undergoes a formal cycloaddition between its two double bonds. This reaction proceeds via the formation of a diradical intermediate, leading to the construction of a cyclobutane ring. The resulting product is a tricyclic compound, cis,syn-tricyclo[4.3.0.02,5]nonane. The stereochemistry of the product is dictated by the concerted nature of the photochemical cycloaddition, where the relative orientation of the reacting double bonds is preserved in the newly formed cyclobutane ring.

Detailed research findings on these rearrangements are summarized in the tables below, outlining the specific conditions and outcomes for each transformation.

Thermal Rearrangement Data

| Starting Material | Reaction Type | Conditions | Major Product |

| This compound | Cope Rearrangement | Heating | cis-Bicyclo[4.3.0]non-3-ene |

Photochemical Rearrangement Data

| Starting Material | Reaction Type | Conditions | Major Product |

| This compound | Intramolecular [2+2] Cycloaddition | UV Irradiation | cis,syn-Tricyclo[4.3.0.02,5]nonane |

Applications of Cis,cis Cyclonona 1,5 Diene in Advanced Chemical Disciplines

Building Block in Complex Organic Synthesis

The strategic placement of two cis-alkenes within a medium-sized ring endows cis,cis-cyclonona-1,5-diene with a distinct reactivity profile that can be harnessed for the efficient construction of complex molecular architectures. This section delves into its utility as a precursor in the synthesis of natural products and as a scaffold for advanced pharmaceutical intermediates.

Precursor in Natural Product Synthesis and Analogues

While direct applications of this compound as a starting material in the total synthesis of natural products are not extensively documented in readily available literature, its structural motifs are relevant to the synthesis of natural products containing the bicyclo[4.3.0]nonane (hydrindane) core. mdpi.comehu.esrsc.org Transannular reactions of cyclononadiene derivatives can, in principle, lead to the formation of such bicyclic systems, which are prevalent in a variety of terpenoid and steroidal natural products. mdpi.comehu.es

The synthesis of the bicyclo[4.3.0]nonane scaffold is a significant challenge in organic synthesis, and various strategies have been developed to achieve this with high stereocontrol. mdpi.comnih.govrsc.org Methodologies such as intramolecular Diels-Alder reactions and cationic cyclizations are prominent in this field. nih.govresearchgate.net For instance, the synthesis of conformationally locked bicyclo[4.3.0]nonane nucleoside analogues often involves a key intramolecular Diels-Alder reaction to construct the core structure. rsc.org Although not starting from this compound itself, these syntheses highlight the importance of cyclic diene precursors in accessing the fundamental skeletons of bioactive molecules.

The table below summarizes synthetic strategies used to construct the bicyclo[4.3.0]nonane core, a structure accessible from cyclononadiene precursors.

| Reaction Type | Description | Key Features | Representative Reference |

| Intramolecular Diels-Alder | A diene and a dienophile tethered together react to form a bicyclic system. | High stereocontrol, convergent. | rsc.org |

| Cationic Cyclization | An electrophilically initiated cyclization of a polyene. | Can form multiple rings in one step. | researchgate.net |

| Transannular Michael Reaction | An intramolecular conjugate addition within a medium-sized ring. | Forms bicyclic systems from monocyclic precursors. | ehu.es |

| Diels-Alder/Carbocyclization Cascade | A sequence of reactions initiated by a Diels-Alder cycloaddition. | Efficient construction of complex polycyclic systems. | mdpi.com |

Utility in the Construction of Advanced Pharmaceutical Intermediates

The direct use of this compound in the synthesis of advanced pharmaceutical intermediates is an area with limited specific examples in the current body of scientific literature. However, the principles of stereoselective functionalization of cyclic olefins are central to the synthesis of chiral building blocks for drug discovery. nih.gov The C2 symmetry of this compound presents an opportunity for asymmetric transformations, where a single chiral catalyst can induce the formation of a specific stereoisomer.

Diastereoselective reactions, such as epoxidation, dihydroxylation, or hydroboration, on the double bonds of this compound could, in theory, lead to a variety of chiral synthons. These functionalized cyclononane (B1620106) derivatives, possessing multiple stereocenters, could then serve as versatile intermediates for the synthesis of complex drug molecules. The development of chiral catalysts for such transformations is a vibrant area of research. nih.gov

While direct evidence is scarce, the conceptual application of this compound in this context remains a promising avenue for future research in medicinal chemistry. The synthesis of chiral building blocks is of paramount importance to the pharmaceutical industry for improving the efficacy and reducing the side effects of drugs. nih.gov

Role in Polymer Chemistry and Materials Science

The presence of two double bonds makes this compound a potential monomer for various polymerization techniques. Although specific studies on this particular monomer are not widespread, its structural similarity to other well-studied cyclic olefins, such as cis,cis-1,5-cyclooctadiene, allows for informed predictions of its behavior in polymerization reactions.

Copolymerization Strategies Involving this compound

While there is a lack of specific literature on the copolymerization of this compound, the copolymerization of the closely related cis,cis-1,5-cyclooctadiene (COD) has been explored. For instance, ABA triblock copolymers have been synthesized by combining the ring-opening metathesis polymerization (ROMP) of COD with the ring-opening polymerization of D,L-lactide. acs.org This approach yields materials with tunable mechanical properties. acs.org

Furthermore, the coordination polymerization of 1,3-butadiene (B125203) with polar monomers has been achieved with high cis-1,4 selectivity using specific cobalt complexes as catalysts. mdpi.com This demonstrates the feasibility of copolymerizing dienes in a stereocontrolled manner, a principle that could be extended to cyclic dienes like this compound to create functionalized polyalkenamers with specific microstructures.

The table below presents examples of copolymerization involving cyclic dienes, which can serve as a model for potential strategies with this compound.

| Monomer 1 | Monomer 2 | Polymerization Method | Catalyst/Initiator | Resulting Copolymer | Reference |

| cis,cis-1,5-Cyclooctadiene | D,L-Lactide | ROMP/ROP | Grubbs' Catalyst | ABA Triblock Copolymer | acs.org |

| Norbornene | Norbornadiene | ROMP | Bimetallic W-based cluster | Statistical Copolymer | researchgate.net |

| 1,3-Butadiene | 2-(4-Methoxyphenyl)-1,3-butadiene | Coordination Polymerization | Acenaphthene-based α-diimine cobalt complexes | cis-1,4 Polybutadiene with polar groups | mdpi.com |

Ring-Opening Metathesis Polymerization (ROMP) with Related Cyclic Olefins

Ring-opening metathesis polymerization (ROMP) is a powerful technique for the synthesis of unsaturated polymers from cyclic olefins. umn.edursc.org The polymerization of 8-membered cyclic olefins like cis-cyclooctene (COE) and cis,cis-1,5-cyclooctadiene (COD) has been extensively studied. umn.edursc.org These polymerizations, often initiated by well-defined ruthenium-based catalysts, can lead to polyalkenamers with controlled molecular weights and architectures. umn.edudigitellinc.comnih.gov

The lower ring strain of cyclooctenes and cyclooctadienes compared to monomers like norbornene presents challenges in achieving narrow molecular weight distributions due to side reactions. digitellinc.com However, strategies such as performing the polymerization in the presence of excess organic ligands have been shown to suppress these side reactions and allow for more controlled polymerizations. digitellinc.com Given the structural similarities, it is expected that this compound would also be a viable monomer for ROMP, likely exhibiting reactivity trends comparable to its eight-membered ring counterpart.

Acyclic Diene Metathesis (ADMET) Polymerization for Stereoregular Polyalkenamers

Acyclic diene metathesis (ADMET) polymerization is a step-growth condensation polymerization of α,ω-dienes that produces polyalkenamers and releases a small volatile molecule, typically ethylene. acs.orgnih.gov A significant advancement in this field is the development of stereocontrolled ADMET, which allows for the synthesis of polyalkenamers with a high percentage of either cis or trans double bonds. acs.orgnih.govresearchgate.net

Recent research has demonstrated that the use of specific cyclometalated ruthenium catalysts can lead to a highly cis-selective ADMET polymerization of various α,ω-dienes, achieving up to >99% cis content. acs.org This method is tolerant of a wide range of functional groups, enabling the synthesis of a diverse array of cis-rich polyesters, polycarbonates, and polyethers. acs.orgnih.gov The cis/trans stereochemistry of the repeating alkene units in the polymer backbone has a profound impact on the material's thermal and mechanical properties. acs.orgnih.gov

While not directly employing this compound, the principles of stereocontrolled ADMET are highly relevant. The conceptual ring-opening of this compound would yield a linear α,ω-nonadiene. The subsequent ADMET polymerization of this or a similarly structured functionalized diene could produce stereoregular polyalkenamers with tailored properties. The table below summarizes the key aspects of stereocontrolled ADMET polymerization.

| Catalyst Type | Selectivity | Monomer Scope | Key Advantages | Reference |

| Dithiolate Ru Carbenes | Stereoretentive (cis monomers give cis polymers) | Functionalized cis,cis-dienes | High cis fidelity, tolerance to functional groups. | nih.gov |

| Cyclometalated Ru Carbenes | cis-selective | α,ω-dienes | High cis selectivity from simple terminal dienes, robust catalysts. | acs.org |

Despite a comprehensive search for information regarding the applications of this compound in interdisciplinary research involving biological systems, no specific studies detailing its chemical reactivity in this context were found.

General chemical and physical properties of this compound are documented in chemical databases. However, specific data on its reactivity with biological molecules, its stability in cellular environments, or its use as a chemical probe within biological systems is not present in the currently accessible scientific literature. Consequently, a detailed discussion and data tables on its interdisciplinary research with biological systems, focusing on chemical reactivity, cannot be provided.

Computational and Advanced Spectroscopic Approaches in Cis,cis Cyclonona 1,5 Diene Research

Theoretical Investigations of Structure, Reactivity, and Energetics

Theoretical chemistry offers a powerful lens through which to examine the nuanced behavior of flexible molecules such as cis,cis-cyclonona-1,5-diene. By employing a range of computational methodologies, researchers can model its geometric preferences, predict reaction outcomes, and map its dynamic behavior.

Ab Initio and Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Landscapes

Early investigations into the conformational properties of this compound utilized iterative force-field calculations. These pioneering studies suggested that the molecule predominantly exists as a pair of chiral, chair-like conformations possessing C2 symmetry. This theoretical model was instrumental in interpreting experimental data and provided the first glimpse into the molecule's complex potential energy surface. The free energy of activation (ΔG‡) for the interconversion of these conformational enantiomers was calculated to be 10.3 ± 0.3 kcal/mol, a value derived from and consistent with dynamic NMR findings.

While force-field methods provided a foundational understanding, modern computational chemistry relies on more accurate and robust techniques like Ab Initio and Density Functional Theory (DFT) calculations. Although specific, in-depth DFT studies on this compound are not widely available in the literature, the application of these methods would follow a standard protocol. Geometry optimization of various possible conformers (e.g., chair, boat, twist forms) would be performed using a selected functional (such as B3LYP or ωB97X-D) and a suitable basis set (e.g., 6-31G(d) or larger). Subsequent frequency calculations would confirm these structures as true minima on the potential energy surface and provide zero-point vibrational energies. By calculating the relative energies of these optimized conformers, a detailed energy landscape can be constructed, offering a more refined picture of the conformational preferences and the energy barriers separating them than what was achievable with earlier force-field methods.

Computational Prediction of Regio- and Stereoselectivity in Chemical Reactions

The prediction of regio- and stereoselectivity in chemical reactions involving this compound is another area where computational chemistry can provide significant insights. For cycloaddition reactions, such as the Diels-Alder reaction where the diene could react with a dienophile, DFT calculations are a standard tool. By modeling the transition states for all possible regio- and stereochemical pathways, the activation energies can be calculated. According to transition state theory, the pathway with the lowest activation energy will be the kinetically favored one, thus allowing for the prediction of the major product.

For instance, analysis of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile) can offer a qualitative prediction of reactivity and regioselectivity. More quantitative predictions are achieved by locating and verifying the transition state structures for the endo and exo approaches, as well as for different regiochemical orientations if the reactants are unsymmetrical. While specific computational studies predicting the selectivity of reactions with this compound are not prominent in the literature, this established methodology would be the approach of choice for any such investigation.

Molecular Dynamics (MD) Simulations for Conformational Fluxionality

Molecular Dynamics (MD) simulations offer a powerful method for exploring the conformational fluxionality of flexible molecules like this compound over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves and changes shape. This approach is particularly well-suited for studying the interconversion between different conformers and mapping the pathways of these transformations.

Although specific MD simulation studies for this compound have not been extensively reported, such a study would involve placing the molecule in a simulated solvent box and running the simulation for a sufficient length of time (nanoseconds to microseconds) to observe conformational transitions. Analysis of the resulting trajectory would allow for the identification of the most populated conformational states, the calculation of free energy barriers between them, and a detailed visualization of the dynamic processes, such as the chair-to-chair interconversion. This would provide a dynamic complement to the static picture obtained from geometry optimization calculations.

Advanced Spectroscopic Characterization for Mechanistic and Conformational Elucidation

Advanced spectroscopic techniques, particularly when coupled with computational analysis, are crucial for validating theoretical models and providing a detailed understanding of the structure and dynamics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic and Stereochemical Studies

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy has been a cornerstone in the conformational analysis of this compound. Early studies using both ¹H and ¹³C NMR at various temperatures provided direct experimental evidence for the molecule's conformational dynamics. The ¹H NMR spectrum of this compound exhibits a dynamic effect around -60°C. This temperature-dependent behavior is indicative of a conformational exchange process that is fast on the NMR timescale at room temperature but slows down at lower temperatures.

The NMR data strongly support the existence of a pair of chiral chair-like conformations with C2 symmetry. The observation of spectral changes upon cooling allowed for the calculation of the free energy of activation for the enantiomerization of these conformations. The value obtained from ¹H NMR data is approximately 10.3 ± 0.3 kcal/mol. This experimental result is in excellent agreement with the value obtained from the early iterative force-field calculations, demonstrating the synergy between theoretical and experimental approaches.

Below is a table summarizing the key findings from the dynamic NMR studies of this compound.

| Spectroscopic Parameter | Observation/Value | Interpretation |

| Dynamic ¹H NMR Effect | Observed around -60°C | Slowing of conformational interconversion on the NMR timescale. |

| Deduced Conformation | Pair of chiral chair-like forms | The molecule exists in a specific, ordered conformation. |

| Symmetry of Conformation | C2 | Consistent with a chiral, non-planar structure. |

| ΔG‡ (from ¹H NMR) | 10.3 ± 0.3 kcal/mol | Free energy barrier for the interconversion of the conformational enantiomers. |

Vibrational Spectroscopy (Infrared and Raman) for Structural Analysis

A theoretical vibrational analysis would typically be performed using DFT calculations (e.g., at the B3LYP/6-31G(d) level). After geometry optimization of the most stable conformer, the vibrational frequencies and their corresponding IR intensities and Raman activities are calculated. These calculated spectra can then be compared with experimental data. The C=C stretching vibrations of the two cis-double bonds would be expected to appear in the region of 1640-1680 cm⁻¹ in the IR and Raman spectra. The various C-H stretching and bending modes, as well as the complex fingerprint region, would provide a wealth of structural information. By comparing the experimental spectra with the computed spectra for different possible conformers, it is possible to confirm the dominant conformation in the experimental sample.

Thermochemical Studies Related to Reaction Thermodynamics and Stability

Thermochemical studies provide fundamental insights into the stability and energetic properties of molecules like this compound. By quantifying the energy changes associated with chemical reactions, researchers can deduce information about ring strain, conformational energies, and the stability of double bonds within the nine-membered ring structure. Both experimental calorimetric methods and modern computational approaches are central to these investigations.

Experimental research has determined the enthalpy of hydrogenation for the complete saturation of this compound. The reaction and its associated thermodynamic parameter are detailed below. nist.gov

Hydrogenation Reaction of this compound

The catalytic addition of two moles of hydrogen gas (H₂) to one mole of this compound yields the saturated cycloalkane, cyclononane (B1620106).

The enthalpy of this reaction has been measured calorimetrically, providing a critical piece of thermochemical data for this compound.

Below is an interactive data table summarizing the experimental findings for this reaction.

| Reactant | Product | Reaction | Enthalpy of Reaction (ΔrH°) | Method | Conditions |

| This compound | Cyclononane | Hydrogenation | -193.8 ± 1.1 kJ/mol | Calorimetry (Chyd) | Liquid Phase (Glacial acetic acid) |

Data sourced from the NIST Chemistry WebBook. nist.gov

The heat of hydrogenation is inversely proportional to the stability of the alkene; a less negative (smaller) heat of hydrogenation indicates a more stable starting molecule. gauthmath.com The value for this compound reflects the combined influence of its two isolated cis-configured double bonds and the significant conformational and transannular strain present in the nine-membered ring.

Future Directions and Emerging Research Avenues for Cis,cis Cyclonona 1,5 Diene

Development of Next-Generation Catalysts for cis,cis-Cyclonona-1,5-diene Transformations

The development of highly efficient and selective catalysts is crucial for expanding the synthetic utility of this compound. Future research in this area is expected to focus on several key aspects:

Asymmetric Catalysis: A significant frontier is the development of chiral catalysts that can induce enantioselectivity in reactions involving the diene system. For instance, modular rhodium/boron asymmetric catalytic systems have shown promise in the ring-expansion of phenols with cyclopropenes to synthesize functionalized cycloheptadienones, demonstrating the potential for creating complex chiral molecules. nih.gov Similar strategies could be adapted for asymmetric transformations of this compound.

Metathesis Polymerization: Acyclic diene metathesis (ADMET) polymerization is a powerful tool for the synthesis of polymers with controlled stereochemistry. nih.gov The identification of highly stereoselective cyclometalated Ru catalysts has enabled the synthesis of polymers with high cis content from α,ω-dienes. nih.govchemrxiv.org Future work will likely focus on developing catalysts that can polymerize cyclic dienes like this compound with high stereocontrol, leading to novel polymeric materials with tailored properties.

Multicatalytic Cascade Reactions: The design of multicatalytic systems that can orchestrate cascade reactions in a single pot represents a move towards more efficient and sustainable synthesis. nih.gov For example, a combination of a secondary amine and an N-heterocyclic carbene catalyst has been used for the asymmetric synthesis of functionalized cyclopentanones. nih.gov Applying this concept to this compound could enable the rapid construction of complex polycyclic structures.

A summary of emerging catalytic approaches for diene transformations is presented in the table below.

| Catalytic Approach | Catalyst Type | Potential Transformation of this compound | Desired Outcome |

| Asymmetric Catalysis | Chiral Rhodium/Boron Complexes | Enantioselective cycloadditions, ring-opening/closing reactions | Synthesis of chiral molecules with high enantiomeric excess |

| Metathesis Polymerization | Cyclometalated Ruthenium Catalysts | Ring-opening metathesis polymerization (ROMP) | Creation of stereoregular polymers with specific thermal and mechanical properties |

| Multicatalytic Cascades | Secondary Amine / N-Heterocyclic Carbene | One-pot synthesis of complex polycyclic systems | Increased synthetic efficiency and atom economy |

Exploration of Novel Reaction Pathways and Domino Sequences

The inherent reactivity of the two double bonds in this compound makes it an ideal substrate for exploring novel reaction pathways and domino sequences, which allow for the formation of multiple chemical bonds in a single synthetic operation.

One area of interest is the use of radical-mediated processes. These reactions can provide access to carbon-carbon and carbon-heteroatom bonds under nonpolar conditions. nih.gov For example, the thiol-alkene co-oxygenation reaction has been used to construct endoperoxides from 1,4-dienes. thieme-connect.de Similar radical-initiated cascade reactions with this compound could lead to the synthesis of complex polycyclic structures. nih.gov

The cyclization of substituted cyclonona-1,5-diene derivatives has been shown to yield hydrindane derivatives through a 1,6-bonding of the diene system. rsc.org This highlights the potential for intramolecular reactions to construct intricate molecular architectures. Future research will likely explore other types of domino reactions, such as those initiated by cationic or pericyclic processes, to further expand the synthetic utility of this diene. nih.govresearchgate.net

Rational Design of New Materials Incorporating Cyclonona-1,5-diene Moieties

The incorporation of the nine-membered ring of this compound into polymeric materials offers a route to novel materials with unique properties. The stereochemistry of the repeating alkene units in polymers can significantly influence their thermal and mechanical properties. nih.govchemrxiv.org

cis-Selective Polymerization: The development of cis-selective acyclic diene metathesis (ADMET) polymerization provides a method to create polymers with a high percentage of cis-alkenes. nih.gov This approach could be applied to monomers derived from this compound to produce polymers with specific thermal stabilities and glass transition temperatures. chemrxiv.org

Cyclized Polymers: The cationic cyclization of diene polymers, such as cis-1,4-polybutadiene, can lead to the formation of new elastomers with improved properties like skid resistance and tensile strength. researchgate.net This post-polymerization modification creates polycyclic sequences within the polymer chains, altering the material's characteristics. researchgate.net A similar strategy could be employed with polymers derived from this compound to create novel thermoplastic elastomers.

The table below summarizes potential new materials derived from this compound.

| Material Type | Synthetic Approach | Key Feature | Potential Application |

| Stereoregular Polymers | cis-Selective ADMET | High cis-alkene content | Advanced elastomers, specialty plastics |

| Cyclized Elastomers | Cationic cyclization of polymers | Polycyclic structural motifs | High-performance tires, adhesives |

| Functional Polymers | Copolymerization with functional monomers | Tailored chemical and physical properties | Photo- and electroluminescent materials, sensors |

Integration into Advanced Bioorthogonal Chemistry and Chemical Biology Tools

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. Strain-promoted cycloadditions have emerged as powerful tools in this field. nih.govresearchgate.net While much of the focus has been on cyclooctyne (B158145) derivatives, the principles can be extended to other strained cyclic systems.

Bicyclononynes (BCN), which can be synthesized from 1,5-cyclooctadiene, have shown excellent reaction kinetics in strain-promoted cycloadditions with azides and nitrones. synaffix.com These reactions have been used for labeling proteins and glycans, as well as for the three-dimensional visualization of living cells. synaffix.com The strain inherent in the nine-membered ring of this compound and its derivatives makes it a promising scaffold for the development of new bioorthogonal reagents.

The reaction of bicyclononynes with tetrazines produces fluorescent pyridazine (B1198779) products, enabling fluorogenic labeling with a high signal-to-noise ratio. nih.gov This approach allows for the visualization of biomolecules in biological systems. nih.gov Future research could focus on synthesizing functionalized derivatives of this compound that can participate in similar strain-promoted bioorthogonal reactions, expanding the toolkit available for chemical biologists.

Sophisticated Computational-Experimental Synergies for Deeper Mechanistic Understanding

The synergy between computational and experimental approaches is becoming increasingly important for understanding and predicting chemical reactivity. Density Functional Theory (DFT) calculations are a powerful tool for investigating reaction mechanisms, transition state geometries, and the factors that control selectivity. rsc.orgpku.edu.cnmdpi.com

In the context of this compound, computational studies can provide valuable insights into:

Conformational Analysis: The conformational landscape of the nine-membered ring can be mapped to understand the relative stabilities of different conformers and their roles in chemical reactions.

Reaction Pathways: The mechanisms of cycloaddition reactions, domino sequences, and catalytic transformations can be elucidated, including the identification of key intermediates and transition states. pku.edu.cnnih.gov For example, DFT calculations can help to understand the competition between concerted Diels-Alder reactions and the formation of diradical intermediates. nih.gov

Catalyst Design: Computational screening can accelerate the discovery of new catalysts by predicting their activity and selectivity for transformations of this compound. mdpi.com

Recent computational investigations of cycloadditions between cyclopentadiene (B3395910) and tropone-3,4-dimethylester have demonstrated the ability of DFT to predict product ratios and identify ambimodal transition states. rsc.org Similar computational studies on this compound will undoubtedly lead to a deeper mechanistic understanding and guide the rational design of new experiments.

Q & A

Q. What are the established synthetic routes for cis,cis-Cyclonona-1,5-diene, and what are their respective yields and challenges?

- Methodological Answer : Synthesis of medium-sized cycloalkenes like cis,cis-Cyclonona-1,5-diene often involves cycloaddition or ring-closing metathesis (RCM). For example, 1,3-butadiene dimerization under transition-metal catalysis (e.g., nickel or palladium) can yield eight-membered analogs (e.g., 1,5-cyclooctadiene), but extending this to nine-membered rings requires precise control of reaction kinetics and steric effects . Challenges include low yields due to competing polymerization and diastereomer separation. Catalytic systems favoring cis configurations (e.g., chiral ligands) and low-temperature conditions may improve selectivity. Experimental optimization of variables (temperature, pressure, catalyst loading) is critical .

Q. How can the cis,cis configuration of Cyclonona-1,5-diene be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR can identify coupling constants () between vicinal protons on double bonds. cis alkenes typically exhibit , whereas trans alkenes show .

- X-ray Diffraction : Single-crystal X-ray analysis provides definitive proof of stereochemistry. For example, transannular distances and dihedral angles in the cycloalkene ring confirm cis or trans configurations .

- Infrared (IR) Spectroscopy : Stretching frequencies of C=C bonds (cis: ~1650 cm; trans: ~1675 cm) offer supplementary evidence .

Q. What are the key thermodynamic properties of this compound, and how do they influence its stability under various conditions?

- Methodological Answer : Thermodynamic parameters such as melting point, boiling point, and heat of formation can be extrapolated from analogs like 1,5-cyclooctadiene (boiling point: ~144°C; density: 0.92 g/cm) . However, the nine-membered ring introduces strain, reducing thermal stability. Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) are used to study decomposition kinetics. Computational studies (e.g., DFT) predict strain energy and isomerization barriers, guiding storage conditions (e.g., inert atmosphere, low temperature) .

Advanced Research Questions

Q. How do density functional theory (DFT) methods with different exchange-correlation functionals predict the electronic structure and stability of this compound?

- Methodological Answer : Hybrid functionals like B3LYP (Becke-3-Lee-Yang-Parr) incorporate exact exchange terms to improve accuracy for conjugated systems . For cis,cis-Cyclonona-1,5-diene, B3LYP/6-311+G(d,p) calculations predict bond lengths, HOMO-LUMO gaps, and strain energy. However, long-range corrected functionals (e.g., ωB97X-D) may better capture dispersion forces in strained rings . Validation against experimental crystallographic data (e.g., bond lengths ±0.01 Å) is essential to assess functional performance .

Q. What experimental and computational evidence explains the regioselectivity observed in the addition reactions of this compound?

- Methodological Answer : Regioselectivity in electrophilic additions (e.g., bromination) is influenced by hyperconjugation and ring strain. For example, endo transition states are favored in smaller rings due to reduced strain. Computational NBO (Natural Bond Orbital) analysis identifies charge distribution and orbital interactions, while kinetic isotope effects (KIE) in experiments validate mechanistic pathways . Competing pathways (e.g., 1,2- vs. 1,4-addition) can be resolved via HPLC-MS monitoring of intermediates .

Q. How do discrepancies between experimental and computational data on the bond lengths and angles of this compound inform improvements in theoretical models?

- Methodological Answer : Discrepancies often arise from incomplete basis sets or missing dispersion corrections in DFT. For example, B3LYP may underestimate transannular distances by 0.1–0.2 Å compared to X-ray data . Including exact exchange (e.g., 20% Hartree-Fock in B3LYP) or empirical dispersion (e.g., D3 correction) reduces errors . Benchmarking against high-level methods like CCSD(T) or MP2 refines parameterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.